Diethylenetriamine distearamide

Übersicht

Beschreibung

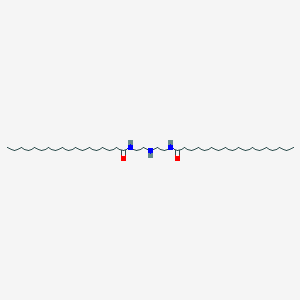

Diethylenetriamine distearamide is an organic compound with the molecular formula C40H81N3O2. It is a derivative of diethylenetriamine, where two stearic acid molecules are attached to the nitrogen atoms of the diethylenetriamine backbone. This compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethylenetriamine distearamide is typically synthesized through the reaction of diethylenetriamine with stearic acid. The reaction involves the formation of amide bonds between the amine groups of diethylenetriamine and the carboxyl groups of stearic acid. The reaction is usually carried out under thermal conditions, often without solvents, to favor the formation of the desired di-amide product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves heating the reactants to a temperature range of 150-250°C under an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: Diethylenetriamine distearamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide groups back to amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Stearic acid and diethylenetriamine derivatives.

Reduction: Diethylenetriamine and stearic alcohol.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Lubricants and Processing Aids

DETA-DS is extensively used as a lubricant in the processing of various polymers, including:

- Polyvinyl Chloride (PVC) : Acts as both an internal and external lubricant, enhancing the malleability of PVC during extrusion processes.

- Acrylonitrile Butadiene Styrene (ABS) : Improves flow characteristics and reduces friction during processing.

- Polyolefins : Enhances the processing efficiency and stability of polyolefin-based products.

Table 1: Industrial Applications of DETA-DS

| Application Area | Specific Use Cases |

|---|---|

| Plastics Manufacturing | Lubricant for PVC, ABS, polyolefins |

| Rubber Compounding | Mold release agent and anti-adhesive agent |

| Coatings | Additive for improved flow and stability |

| Paper Industry | Defoamer and anti-static agent |

Adhesives and Sealants

In adhesive formulations, DETA-DS serves as a processing aid that prevents unwanted adhesion between layers during storage and application. Its inclusion improves the overall performance of adhesives by enhancing their stability under varying temperature conditions.

Personal Care Products

DETA-DS is utilized in the formulation of deodorants and antiperspirants as a thickening agent. Its ability to form gels at room temperature makes it effective in stabilizing emulsions, thus improving the texture and application of personal care products.

Household Products

In household cleaning products, DETA-DS acts as a surfactant that enhances cleaning efficacy while providing anti-static properties. Its use in fabric softeners helps to reduce static cling in textiles.

Case Study: Use in PVC Processing

A study conducted on the processing of PVC with DETA-DS showed that incorporating 0.5% of DETA-DS significantly improved the melt flow index (MFI) compared to PVC without additives. This enhancement led to reduced energy consumption during extrusion processes, demonstrating its effectiveness as a lubricant.

Case Study: Antistatic Properties in Textiles

Research on textile applications revealed that adding DETA-DS to polyester fibers improved their heat resistance and imparted antistatic properties, thus reducing static buildup during manufacturing processes. This application is particularly beneficial in environments where static discharge can cause damage to sensitive electronic components.

Wirkmechanismus

The mechanism of action of diethylenetriamine distearamide is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated drugs. The molecular targets include lipid bilayers and hydrophobic regions of proteins.

Vergleich Mit ähnlichen Verbindungen

Diethylenetriamine: The parent compound, which lacks the stearic acid moieties.

Stearamide: A simpler amide derivative of stearic acid.

Triethylenetetramine distearamide: A similar compound with an additional ethyleneamine unit.

Uniqueness: Diethylenetriamine distearamide is unique due to its dual long-chain fatty acid groups, which impart strong surfactant properties. This makes it particularly effective in applications requiring emulsification and stabilization of hydrophobic compounds. Its ability to form micelles and interact with biological membranes sets it apart from simpler amides and other diethylenetriamine derivatives.

Biologische Aktivität

Diethylenetriamine distearamide (DETA-DS) is a compound derived from the reaction of diethylenetriamine and stearic acid. Its unique structural properties endow it with various biological activities, making it useful in multiple applications, particularly in the fields of medicine, biochemistry, and materials science. This article explores the biological activity of DETA-DS, focusing on its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chains derived from stearic acid, which contribute to its hydrophobic properties. The chemical formula for DETA-DS is , and it has a molecular weight of approximately 593 g/mol. Its structure includes multiple amine groups that play a crucial role in its biological interactions.

Target Interactions

DETA-DS primarily interacts with various cellular components, including cell membranes and proteins. The fatty amide groups allow DETA-DS to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate cellular signaling pathways and influence metabolic processes.

Mode of Action

- Lubrication : DETA-DS acts as a lubricant in biological systems, reducing friction between cellular components. This property is particularly beneficial in applications involving tissue engineering and drug delivery systems.

- Cellular Effects : The compound influences cellular processes by interacting with enzymes involved in lipid metabolism. It can enhance the activity of certain enzymes while inhibiting others, thus altering metabolic pathways.

Cellular Effects

Research indicates that DETA-DS can enhance cellular function at low concentrations by promoting metabolic activity and improving nutrient uptake. In animal models, varying dosages of DETA-DS have shown different effects on cellular metabolism:

- Low Dosage : Acts as a lubricant and dispersing agent.

- High Dosage : May lead to cytotoxic effects due to excessive membrane disruption.

Pharmacokinetics

DETA-DS is a waxy solid that is insoluble in water but can dissolve in organic solvents under specific conditions. Its pharmacokinetic profile suggests that it has a slow release mechanism when incorporated into polymer matrices, making it suitable for controlled drug delivery systems.

Case Studies

- Tissue Engineering Applications : A study demonstrated that incorporating DETA-DS into scaffolds enhanced cell adhesion and proliferation due to its lubricating properties and compatibility with biological tissues.

- Drug Delivery Systems : Research showed that DETA-DS could improve the bioavailability of poorly soluble drugs when used as an excipient in formulations.

Table 1: Summary of Biological Activities of DETA-DS

Eigenschaften

IUPAC Name |

N-[2-[2-(octadecanoylamino)ethylamino]ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,42,44)(H,43,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHMVNVCKLHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864237 | |

| Record name | Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10220-90-3, 36354-96-8 | |

| Record name | N,N′-(Iminodi-2,1-ethanediyl)bis[octadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylenetriamine distearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, diamide with N-(2-aminoethyl)-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, diamide with N-(2-aminoethyl)-1,2-ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Distearic acid, diamide with N-(2-aminoethyl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-(iminodiethane-1,2-diyl)distearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENETRIAMINE DISTEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SYC35J6DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.